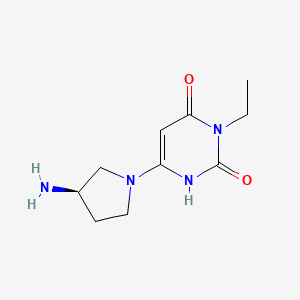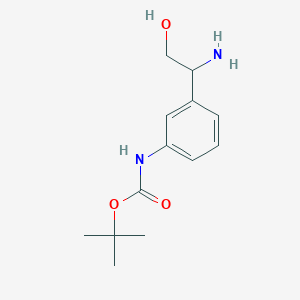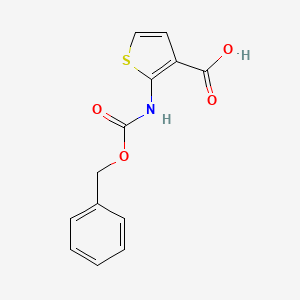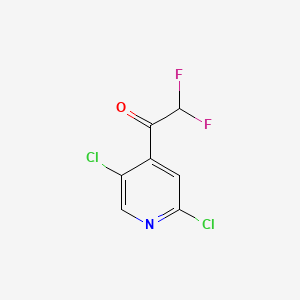
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a pyridine ring, making it a highly electron-withdrawing molecule. The unique structure of this compound imparts it with interesting physical, chemical, and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl substituted 1,3-dicarbonyl compounds, which undergo condensation reactions with cyanacetamide to form substituted pyridines . Another approach involves the selective synthesis of fluoropyridines through various fluorination reactions, such as the Umemoto reaction and the Balts-Schiemann reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and chlorination processes, utilizing high availability of fluorinated synthetic blocks and effective fluorinating reagents. The production process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of electron-withdrawing groups, this compound is highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, which facilitate nucleophilic attack on the pyridine ring, and various oxidizing and reducing agents. Reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and controlled temperatures to ensure regioselectivity and high yield .
Major Products Formed
The major products formed from these reactions include substituted pyridines, dihydropyridines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activity .
Applications De Recherche Scientifique
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various fluorinated and chlorinated pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(2,5-dichloropyridin-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated and chlorinated pyridines, such as:
- 2,5-Dichloropyridine
- 2,2-Difluoroethanol
- 4-Chloro-2-fluoropyridine
Uniqueness
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to its specific combination of fluorine and chlorine atoms, which impart it with distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H3Cl2F2NO |
|---|---|
Poids moléculaire |
226.00 g/mol |
Nom IUPAC |
1-(2,5-dichloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3Cl2F2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H |
Clé InChI |
DABPAFYYJPCZKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)Cl)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


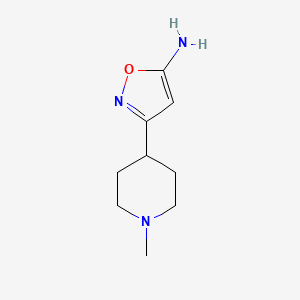

![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
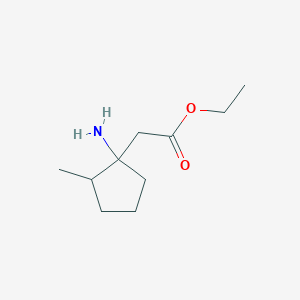
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
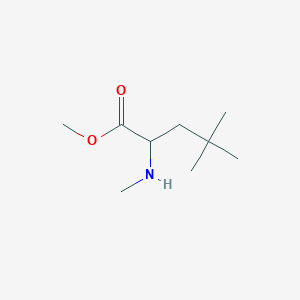
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
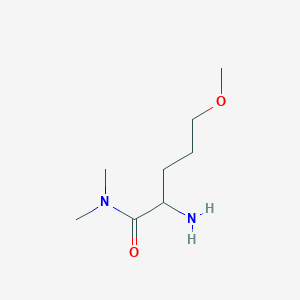
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)


